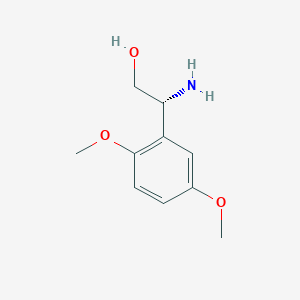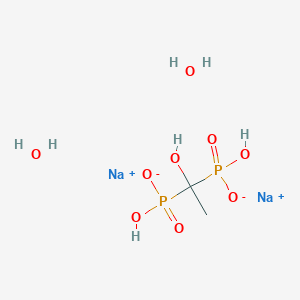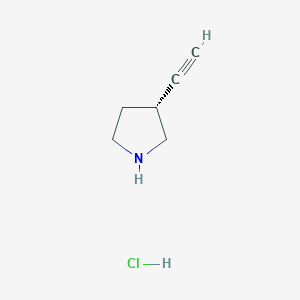
(R)-2-Amino-2-(2,5-dimethoxyphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(2,5-dimethoxyphenyl)ethanol is an organic compound characterized by the presence of an amino group and two methoxy groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of ®-2-Amino-2-(2,5-dimethoxyphenyl)ethanol typically involves the condensation of 2,5-dimethoxybenzaldehyde with nitromethane under basic conditions to form 1-(2,5-dimethoxyphenyl)-2-nitroethanol. This intermediate is then reduced using a boron reductant to yield the target compound . The reaction conditions are generally mild, making the process suitable for industrial production.
Industrial Production Methods
The industrial production of ®-2-Amino-2-(2,5-dimethoxyphenyl)ethanol follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the use of readily available raw materials and environmentally friendly reaction conditions, ensuring scalability and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-2-(2,5-dimethoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or the phenyl ring.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques .
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Aplicaciones Científicas De Investigación
®-2-Amino-2-(2,5-dimethoxyphenyl)ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-(2,5-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
2C-B (4-bromo-2,5-dimethoxyphenethylamine): A synthetic psychedelic drug with similar structural features.
2,5-Dimethoxyamphetamine: Another compound with similar methoxy substitutions on the phenyl ring
Uniqueness
®-2-Amino-2-(2,5-dimethoxyphenyl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H15NO3 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(2,5-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H15NO3/c1-13-7-3-4-10(14-2)8(5-7)9(11)6-12/h3-5,9,12H,6,11H2,1-2H3/t9-/m0/s1 |
Clave InChI |
ZEXUYASSODBCDB-VIFPVBQESA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)OC)[C@H](CO)N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B12960009.png)





![(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-5-fluoropyridin-3-yl)boronic acid](/img/structure/B12960064.png)





